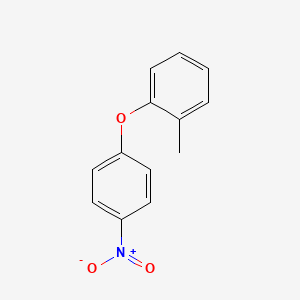
Naphthalene-2,3,6-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,3,6-trisulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 2, 3, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C . The naphthalene and oleum are metered into sulfuric acid, and the temperature is maintained within the specified range for a certain period. The mixture is then further stirred to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated by filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,3,6-trisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone in the aqueous phase. This reaction results in the formation of highly oxidized organic acids and sulfate ions .
Common Reagents and Conditions
Oxidation: Ozone is commonly used as an oxidizing agent.
Substitution: Substitution reactions involve the replacement of sulfonic groups with other functional groups under specific conditions.
Major Products
The major products formed from these reactions include disulfonic acid derivatives, highly oxidized organic acids, and sulfate ions .
Aplicaciones Científicas De Investigación
Naphthalene-2,3,6-trisulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of naphthalene-2,3,6-trisulfonic acid involves its interaction with molecular targets and pathways. It acts as an anionic chromophore, interacting with various molecules in capillary electrophoresis. Additionally, it serves as a dopant in the polymerization of pyrrole, influencing the polymerization process . The compound’s sulfonic groups play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Naphthalene-2,3,6-trisulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,3,6-trisulfonic acid: This compound has sulfonic groups at positions 1, 3, and 6.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): This compound has two sulfonic groups at positions 1 and 5.
2-Amino-3,6,8-naphthalenetrisulfonic acid: This compound contains an amino group in addition to the sulfonic groups, making it useful in different synthetic and research applications.
This compound is unique due to its specific sulfonic group positions, which influence its reactivity and applications.
Propiedades
Número CAS |
145851-17-8 |
|---|---|
Fórmula molecular |
C10H8O9S3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
naphthalene-2,3,6-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clave InChI |
FAMAGPXMXMUBMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)

![[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
![(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14116159.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)
![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)


![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)


![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
